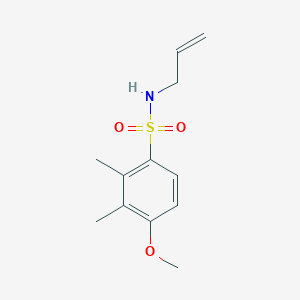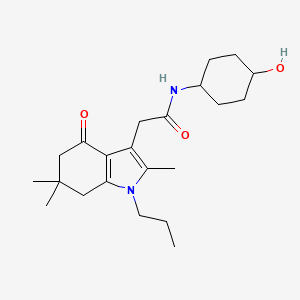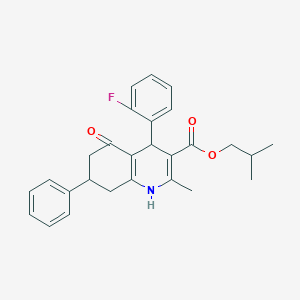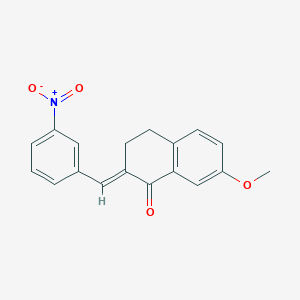
N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a chemical compound explored in various studies for its molecular structure, synthesis methods, and potential applications in different fields. The compound is part of the broader sulfonamide family, which has been extensively studied due to its relevance in medicinal chemistry and material science.
Synthesis Analysis
- The synthesis of related sulfonamide compounds typically involves reactions with alkyl/aralkyl halides using solvents like N,N-dimethylformamide (DMF) and activators such as LiH. An example of this process is detailed in the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
- Molecular structure analysis of similar sulfonamide compounds has been performed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis. The structure is often confirmed using single-crystal X-ray diffraction, as seen in studies of N,N'-1,3-Phenylenebis(3-amino-4-methoxylbenzenesulfonamide) (Li Yun-xia, 2010).
Chemical Reactions and Properties
- Sulfonamides, including N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide, can participate in various chemical reactions. For instance, reactions involving allyloxyl addition-Claisen rearrangement-dehydrobromination have been explored for similar compounds (Ding et al., 2015).
Physical Properties Analysis
- The physical properties of sulfonamides can be determined through crystallographic studies. For example, the crystal structure of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, shows specific space group characteristics and cell parameters (Stenfors & Ngassa, 2020).
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide drugs, which share a similar functional group, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, in general, are known to inhibit the activity of their targets, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to fluid balance and folate synthesis .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may lead to changes in fluid balance and folate synthesis, potentially affecting a wide range of cellular processes .
properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-8-13-17(14,15)12-7-6-11(16-4)9(2)10(12)3/h5-7,13H,1,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQGOFPSWJMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)
![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)





![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
